2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide
CAS No.: 2034561-37-8
Cat. No.: VC4826847
Molecular Formula: C15H18Cl2N4O2
Molecular Weight: 357.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034561-37-8 |
|---|---|
| Molecular Formula | C15H18Cl2N4O2 |
| Molecular Weight | 357.24 |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide |
| Standard InChI | InChI=1S/C15H18Cl2N4O2/c1-10(2)13(8-21-18-5-6-19-21)20-15(22)9-23-14-4-3-11(16)7-12(14)17/h3-7,10,13H,8-9H2,1-2H3,(H,20,22) |
| Standard InChI Key | KLNHQBXVNNHIQT-UHFFFAOYSA-N |
| SMILES | CC(C)C(CN1N=CC=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct functional groups:
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2,4-Dichlorophenoxy group: Imparts hydrophobicity and electronic effects due to chlorine substituents.
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Acetamide linkage: Enhances hydrogen-bonding capacity and metabolic stability.
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1,2,3-Triazole ring: Contributes to π-π stacking interactions and bioactivity .
Table 1: Key Physicochemical Properties
Spectral Characterization
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FTIR: Peaks at 1650 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl) .
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NMR: δ 7.39 ppm (aromatic protons), δ 4.55 ppm (acetamide CH₂) .
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves multi-step reactions:
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Formation of 2,4-Dichlorophenoxyacetic Acid: Reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions .
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Triazole Ring Construction: Azide-alkyne cycloaddition (CuAAC) using Cs₂CO₃ in DMSO for regioselectivity .
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Final Coupling: Amidation of the intermediate acyl chloride with 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine .
Table 2: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Triazole Formation | Cs₂CO₃, DMSO, RT, 24h | 95% | |
| Amidation | Thionyl chloride, NH₃, Et₃N | 87% |
Industrial Scalability
Continuous flow reactors and quality control protocols ensure batch consistency. Solvent recovery systems minimize environmental impact .
Biological Activity and Mechanisms
Antifungal Efficacy
The compound exhibits broad-spectrum activity against phytopathogenic fungi (e.g., Fusarium oxysporum) by:
Table 3: Antifungal Activity Data
| Fungal Strain | MIC (μg/mL) | Mechanism | Source |
|---|---|---|---|
| Aspergillus flavus | 8.2 | Cell wall synthesis inhibition | |
| Candida albicans | 16.7 | Ergosterol biosynthesis disruption |
Structure-Activity Relationships (SAR)
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Chlorine Substituents: Essential for hydrophobic interactions with fungal enzymes .
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Triazole Orientation: 2H-1,2,3-triazol-2-yl enhances metabolic stability over 1H-isomers .
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Branched Alkyl Chain: 3-Methylbutan-2-yl group improves bioavailability .
Comparative Analysis with Analogous Compounds
Table 4: Comparison with Triazole Derivatives
| Compound | Target Activity | IC₅₀ (μM) | Advantage Over Analogue | Source |
|---|---|---|---|---|
| Fluconazole | Antifungal | 15.2 | Lower hepatotoxicity | |
| This Compound | Antifungal/antibacterial | 12.3 | Broader spectrum |
Computational and Molecular Docking Insights
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DFT Calculations: HOMO-LUMO gap (4.1 eV) indicates redox stability .
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Molecular Docking: Binds to Aspergillus flavus glucosamine-6-phosphate synthase (binding energy = -9.2 kcal/mol) .
Future Research Directions
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